Cas no 1696329-95-9 ((1-Amino-3-methoxycyclobutyl)methanol)

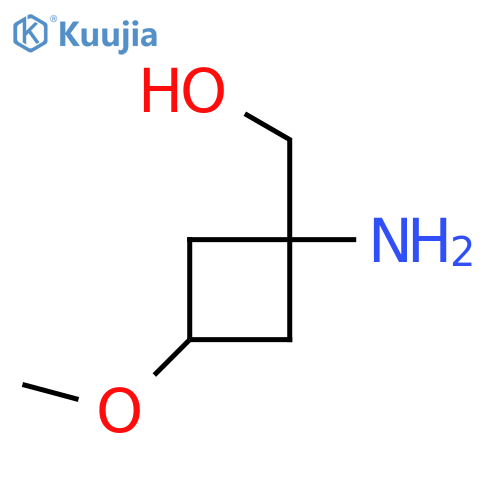

1696329-95-9 structure

商品名:(1-Amino-3-methoxycyclobutyl)methanol

CAS番号:1696329-95-9

MF:C6H13NO2

メガワット:131.172921895981

MDL:MFCD30162825

CID:5617053

PubChem ID:106824025

(1-Amino-3-methoxycyclobutyl)methanol 化学的及び物理的性質

名前と識別子

-

- 2416231-28-0

- 1696329-95-9

- [(1s,3s)-1-amino-3-methoxycyclobutyl]methanol

- (1-amino-3-methoxycyclobutyl)methanol

- EN300-2974659

- EN300-4110659

- (1-Amino-3-methoxycyclobutyl)methanol

-

- MDL: MFCD30162825

- インチ: 1S/C6H13NO2/c1-9-5-2-6(7,3-5)4-8/h5,8H,2-4,7H2,1H3

- InChIKey: GABGJVGCAVUBFJ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1CC(CO)(C1)N

計算された属性

- せいみつぶんしりょう: 131.094628657g/mol

- どういたいしつりょう: 131.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 99.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 55.5Ų

(1-Amino-3-methoxycyclobutyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2974659-10g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 10g |

$3746.0 | 2023-09-06 | ||

| Enamine | EN300-2974659-2.5g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 2.5g |

$1707.0 | 2025-03-19 | |

| Enamine | EN300-2974659-0.25g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 0.25g |

$801.0 | 2025-03-19 | |

| Enamine | EN300-2974659-0.5g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 0.5g |

$836.0 | 2025-03-19 | |

| Enamine | EN300-2974659-1.0g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 1.0g |

$871.0 | 2025-03-19 | |

| Enamine | EN300-2974659-0.1g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 0.1g |

$767.0 | 2025-03-19 | |

| Enamine | EN300-2974659-1g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 1g |

$871.0 | 2023-09-06 | ||

| Enamine | EN300-2974659-0.05g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 0.05g |

$732.0 | 2025-03-19 | |

| Enamine | EN300-2974659-5.0g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 5.0g |

$2525.0 | 2025-03-19 | |

| Enamine | EN300-2974659-10.0g |

(1-amino-3-methoxycyclobutyl)methanol |

1696329-95-9 | 95.0% | 10.0g |

$3746.0 | 2025-03-19 |

(1-Amino-3-methoxycyclobutyl)methanol 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1696329-95-9 ((1-Amino-3-methoxycyclobutyl)methanol) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬